molecular formula C13H14N4OS B3009922 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1795297-15-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B3009922
CAS No.: 1795297-15-2
M. Wt: 274.34
InChI Key: JFOFFEWUOZNJSS-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core linked via an ethyl chain to a thiophene-substituted acetamide group. This structure combines two pharmacologically significant motifs: the imidazo[1,2-b]pyrazole ring, known for its role in kinase inhibition and receptor modulation, and the thiophene-acetamide moiety, which enhances solubility and binding affinity through hydrogen-bonding interactions .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-12(10-11-2-1-9-19-11)14-5-6-16-7-8-17-13(16)3-4-15-17/h1-4,7-9H,5-6,10H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOFFEWUOZNJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features an imidazo[1,2-b]pyrazole moiety linked to a thiophene ring through an ethyl chain. This structural combination is believed to enhance its pharmacological properties. The presence of both the imidazo and thiophene rings suggests diverse biological reactivity, making it a candidate for various therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazo[1,2-b]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Thiophene Group : The thiophene moiety is integrated into the structure using coupling reactions.
  • Final Modification : Acetamide functionalization is performed to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including those with thiophene substituents. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

The imidazo[1,2-b]pyrazole scaffold has been associated with significant antitumor effects. Research indicates that derivatives targeting specific kinases such as BRAF(V600E), EGFR, and Aurora-A kinase exhibit potent inhibitory activities . The compound's mechanism likely involves modulation of signaling pathways critical for cancer cell proliferation.

Anti-inflammatory Effects

Compounds derived from pyrazole and thiophene structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

Structural Feature Biological Activity
Imidazo[1,2-b]pyrazole CoreAntitumor, antimicrobial
Thiophene RingEnhances bioactivity
Acetamide GroupModulates solubility and bioavailability

The presence of specific functional groups can significantly influence the compound's interaction with biological targets, enhancing selectivity and potency.

Study on Antimicrobial Activity

In a recent study evaluating a series of pyrazole derivatives, compounds similar to this compound were tested for their antimicrobial efficacy. The results indicated that modifications in the thiophene ring significantly affected the compounds' MIC values against various pathogens .

Antitumor Evaluation

Another study focused on the antitumor properties of pyrazole derivatives demonstrated that modifications at the acetamide position could enhance inhibitory activity against cancer cell lines. The most active derivatives showed IC50 values in the micromolar range against several cancer types .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit promising anticancer activities. For instance, derivatives of this compound have been shown to inhibit tumor growth in various cancer cell lines. Studies have demonstrated that imidazo[1,2-b]pyrazole derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Similar derivatives have shown efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens .

Anti-inflammatory Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide has been explored for its anti-inflammatory effects. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Refluxing in Organic Solvents: Utilizing solvents like ethanol or dichloromethane under reflux conditions to facilitate the reaction.
  • Microwave-assisted Synthesis: This technique enhances reaction rates and yields by providing uniform heating.

Table 1: Common Synthetic Routes

StepReaction TypeConditions
1AlkylationReflux in ethanol
2CyclizationMicrowave irradiation
3AcetylationUse of acetic anhydride

Reagents Used

Key reagents in the synthesis include:

  • Base Catalysts: Such as sodium hydride or potassium carbonate to deprotonate the starting materials.
  • Electrophiles: Acetic anhydride or various alkyl halides are used for functionalization.

Potential Drug Development

The dual functionality of this compound makes it a candidate for drug development targeting multiple disease states:

  • Cancer Treatment: As noted earlier, its ability to inhibit cancer cell proliferation positions it as a potential lead compound for anticancer drugs.
  • Infectious Diseases: Its antimicrobial properties may lead to new treatments for resistant strains of bacteria and fungi.

Case Studies

Recent studies have highlighted specific cases where derivatives of this compound were tested:

  • A study published in Medicinal Chemistry demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer .
  • Another investigation reported effective inhibition of Staphylococcus aureus using a derivative with similar structural features, suggesting broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

Core Heterocycle Modifications

Imidazo[1,2-a]pyridine Derivatives (e.g., Zolpidem, Alpidem):

  • Structural Difference: The target compound substitutes the imidazo[1,2-a]pyridine ring (e.g., in Zolpidem) with an imidazo[1,2-b]pyrazole system.
  • Biological Impact : Imidazo[1,2-a]pyridines are GABA_A receptor agonists, whereas imidazo[1,2-b]pyrazoles are more commonly associated with kinase inhibition (e.g., PI4KB inhibitors), suggesting divergent therapeutic applications .

Imidazo[1,2-b]pyridazine Derivatives (e.g., Compound 27):

  • Structural Difference: Compound 27 (from ) contains a pyridazine ring fused to imidazole, whereas the target compound uses a pyrazole.
  • Functional Impact : The chloro and methyl substituents in Compound 27 enhance lipophilicity and target selectivity, whereas the thiophene-acetamide group in the target compound may improve aqueous solubility .

Thiophene vs. Thiazole/Acetamide Derivatives

N-(Thiazol-2-yl)acetamide ():

  • Structural Difference : Replacing thiophene with thiazole introduces a sulfur and nitrogen atom, increasing electronegativity.
  • Pharmacological Impact : Thiazole derivatives exhibit anti-inflammatory and analgesic properties, while thiophene-containing compounds (like the target) are often explored for CNS applications due to enhanced blood-brain barrier permeability .

Triazole/Thioacetamide Derivatives (Safonov, 2020; Hotsulia et al., 2019):

  • Structural Difference : These analogs feature triazole or pyrazole cores with thioacetamide linkages, contrasting with the target’s imidazo-pyrazole and acetamide.
  • Metabolic Stability : The thiophene-acetamide group may reduce metabolic degradation compared to thioacetamide derivatives, which are prone to glutathione conjugation .

Data Table: Key Comparisons

Compound Class Core Structure Key Substituents Biological Activity Solubility Profile
Target Compound Imidazo[1,2-b]pyrazole Thiophen-2-yl-acetamide Kinase inhibition (hypothesized) Moderate (enhanced by acetamide)
Imidazo[1,2-a]pyridines (Zolpidem) Imidazo[1,2-a]pyridine Methyl, dimethylamino GABA_A agonist Low (lipophilic core)
N-(Thiazol-2-yl)acetamide Thiazole Acetamide Anti-inflammatory High (polar thiazole)
Compound 27 () Imidazo[1,2-b]pyridazine Chloro, methyl, sulfamoyl PI4KB inhibition Low (chloro substituent)

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves modular strategies, such as coupling imidazo[1,2-b]pyrazole derivatives with thiophene-containing acetamide precursors. For example, analogous compounds (e.g., imidazo[1,2-a]pyridin-2-yl-acetamides) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ . Thiophene moieties can be introduced through Suzuki-Miyaura cross-coupling or alkylation reactions, as demonstrated in thiophene-triazole hybrid systems .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and connectivity of the imidazo-pyrazolyl and thiophen-2-yl groups.
  • IR Spectroscopy : For identifying carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/aromatic vibrations.
  • X-ray Crystallography : Critical for resolving bond angles, dihedral angles, and intermolecular interactions, as shown in studies of related imidazo-thiazole and thiadiazole derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.

Advanced Research Questions

Q. How can density functional theory (DFT) studies be designed to predict electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance computational accuracy and cost .
  • Basis Sets : Apply 6-31G(d,p) for geometry optimization and electronic property calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps).
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions.
  • Reactivity Analysis : Calculate Fukui indices or Mulliken charges to identify nucleophilic/electrophilic sites, as done for imidazo[2,1-b]thiazole derivatives .

Q. How should researchers address contradictions in reported yields or purity across different synthesis routes?

  • Methodological Answer :

  • Comparative Analysis : Systematically vary reaction parameters (e.g., temperature, solvent, catalyst) in parallel experiments.
  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities, particularly in multi-step syntheses involving unstable intermediates (e.g., thiophene-acetamide coupling).
  • Optimization via DoE : Apply Design of Experiments (DoE) to identify critical factors affecting yield, as seen in imidazo[1,2-a]pyridine optimizations .

Q. What in silico strategies are recommended to predict biological activity and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. For example, thiophene-containing analogs exhibit anti-inflammatory activity via COX-2 binding .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in the acetamide group) to screen virtual libraries.
  • ADMET Prediction : Tools like SwissADME can assess solubility, permeability, and cytochrome P450 interactions, critical for lead optimization .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the imidazo-pyrazolyl and thiophen-2-yl groups?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substitutions on the imidazo-pyrazole (e.g., electron-withdrawing groups at position 1) or thiophene (e.g., halogenation at position 5).
  • Biological Assays : Test analogs against disease-specific targets (e.g., antimicrobial activity for thiophene derivatives or antitumor activity for imidazo-pyrazoles ).
  • QSAR Modeling : Use multivariate regression to correlate electronic descriptors (e.g., logP, dipole moment) with bioactivity data.

Key Notes

  • Avoid commercial sources (e.g., BenchChem ) due to reliability concerns.
  • Prioritize peer-reviewed synthesis and DFT methodologies from journals like J. Mol. Struct. and Dalton Trans. .
  • Experimental validation is critical for resolving contradictions in computational predictions .

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